2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide
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Overview
Description
“2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid” is a chemical compound with the CAS Number: 428836-03-7 . It has a molecular weight of 258.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C11H11ClO5 . The InChI code for this compound is 1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 258.66 .Scientific Research Applications
Radiosynthesis of Herbicides and Safeners
A study focused on the radiosynthesis of chloroacetanilide herbicides, specifically acetochlor, which shares some structural similarities with "2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide." The research involved the synthesis of high specific activity compounds for studying their metabolism and mode of action, indicating that similar compounds could be used in tracing environmental and biological pathways of herbicides and safeners (Latli & Casida, 1995).
Photoassisted Fenton Reaction for Pesticide Degradation
Another study demonstrated the complete oxidation of metolachlor, a chloroacetanilide herbicide, in water using a photoassisted Fenton reaction. This suggests potential environmental applications for similar chloroacetanilide compounds in the degradation of persistent organic pollutants in water sources (Pignatello & Sun, 1995).
IR Carbonyl Band Intensity Studies in Acetamides
Research on the hydrogen-bonding ability of N,N-dimethyl formamide and N,N-dimethyl acetamide with various phenols, including p-chlorophenol, suggests that "this compound" could be studied for its physical-chemical interactions, potentially informing on its solubility, stability, and reactivity in different environments (Malathi, Sabesan, & Krishnan, 2004).
Gas Separation Membrane Applications
A novel diamine with structural features relevant to "this compound" was synthesized for the preparation of poly(ether imide)s, which demonstrated excellent solubility, thermal stability, and potential for high-performance gas separation membrane applications (Dinari, Ahmadizadegan, & Asadi, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-4-18-11-6-9(7-16)5-10(14)13(11)19-8-12(17)15(2)3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPZTFHTBCBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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